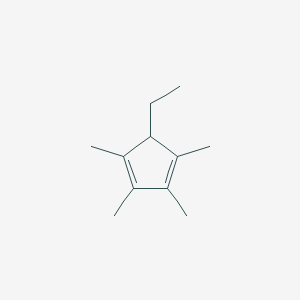

Ethyltetramethylcyclopentadiene

Description

Ligand Precursor for Metal Complexes

- Rhenium and Iron Complexes : Used to synthesize tricarbonyl rhenium and cyclopentadienyl iron complexes, which exhibit catalytic and electronic properties.

- Cyclopentenyl Cation Formation : Adsorption on zeolites generates alkylcyclopentenyl cations, intermediates in hydrocarbon cracking and aromatization.

Structural Tunability

- Substituent Effects : The ethyl and methyl groups modulate electronic and steric properties, enabling tailored reactivity in coordination chemistry.

- Regioselective Reactivity : The 1,3-diene system facilitates π-backbonding with transition metals, enhancing stability of complexes like Cp*Re(CO)₃.

Nomenclature and Structural Classification

Systematic Nomenclature

Structural Features

Properties

IUPAC Name |

5-ethyl-1,2,3,4-tetramethylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-6-11-9(4)7(2)8(3)10(11)5/h11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYDFFLUOPTQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=C(C(=C1C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342872 | |

| Record name | Ethyltetramethylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57693-77-3 | |

| Record name | Ethyltetramethylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltetramethylcyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Tetramethylcyclopentenone Intermediates

A key starting step involves the condensation of diethyl ketone with acetaldehyde to form tetrahydro-tetramethyl-pyrone intermediates. These pyrones undergo acid-catalyzed rearrangement to yield 2,3,4,5-tetramethylcyclopent-2-enone, the cyclopentenone precursor to the target compound.

Reduction to Tetramethylcyclopentenol

The cyclopentenone is then reduced using strong hydride reducing agents such as lithium aluminum hydride (LiAlH4) to produce 2,3,4,5-tetramethylcyclopent-2-en-1-ol. The reduction is conducted under controlled conditions, and the cyclopentenol is isolated by aqueous workup and filtration to remove lithium aluminum salts, followed by distillation or extraction.

Dehydration to Tetramethylcyclopentadiene

Dehydration of the cyclopentenol to tetramethylcyclopentadiene is catalyzed by solid acid catalysts rather than traditional aqueous mineral acids. Catalysts such as crystalline and amorphous aluminum phosphates, aluminophosphate molecular sieves, and silicoaluminophosphate molecular sieves (SAPO-5, SAPO-11) are employed. These solid acids provide high yields (up to 83 mole percent) of the cyclopentadiene product with minimal formation of ether by-products and polymeric cyclopentadienes. The use of solid acid catalysts eliminates the need for acid reclamation or neutralization, reducing waste streams and simplifying product isolation.

Research Findings and Catalytic Efficiency Data

The following table summarizes key catalytic dehydration results from patent literature demonstrating yields of tetramethylcyclopentadiene using various solid acid catalysts:

| Catalyst | Catalyst Amount (g) | Yield of Tetramethylcyclopentadiene (g) | Yield (mole %) |

|---|---|---|---|

| Aluminum phosphate (APO4) | 1.0 | 7.3 | 83 |

| SAPO-11 | 0.50 | 7.0 | 79 |

| SAPO-5 | 0.25 | 6.6 | 76 |

These results indicate that solid acid catalysts such as SAPO molecular sieves provide high yields and efficient conversion, with slight variations depending on catalyst type and loading.

Mechanistic Insights and Spectroscopic Characterization

Protonation of ethyltetramethylcyclopentadiene by Brønsted acids generates alkylcyclopentenyl cations, intermediates relevant to the formation of substituted cyclopentadienes. Studies using UV–visible spectroscopy show characteristic absorption bands (λmax ~301 nm) corresponding to π → π* transitions of these cations, confirming their formation during synthesis on solid acid catalysts.

Infrared spectroscopy further supports the identification of these intermediates, aiding in understanding the reaction pathway and stability of the substituted cyclopentadienyl species during preparation.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Key Conditions | Yield/Notes |

|---|---|---|---|---|

| 1. Condensation | Aldol condensation | Diethyl ketone + acetaldehyde | Acid catalysis | Formation of tetrahydro-tetramethyl-pyrone |

| 2. Rearrangement | Acid-catalyzed rearrangement | Mineral acid or solid acid catalyst | Acid treatment | 2,3,4,5-Tetramethylcyclopent-2-enone |

| 3. Reduction | Hydride reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions | 2,3,4,5-Tetramethylcyclopent-2-en-1-ol |

| 4. Dehydration | Acid-catalyzed dehydration | Solid acid catalysts (Al phosphate, SAPO-5, SAPO-11) | Moderate heat, partial vacuum | High yield tetramethylcyclopentadiene (76-83%) |

| 5. Alkylation | Alkylation | Ethylating agents | Controlled organic synthesis | Introduction of ethyl group to tetramethylcyclopentadiene |

Chemical Reactions Analysis

Types of Reactions: Ethyltetramethylcyclopentadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, organometallic reagents, various solvents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyltetramethylcyclopentadiene (ETMCPD) is a compound that has garnered attention in various scientific research applications, particularly in the fields of catalysis, materials science, and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Applications in Catalysis

Transition Metal Complexes

ETMCPD serves as a ligand in the formation of transition metal complexes. These complexes have been investigated for their catalytic activities in various reactions, including asymmetric transfer hydrogenation and polymerization processes. The introduction of ethyl and tetramethyl substituents enhances the electronic properties of the ligand, leading to improved catalytic performance.

Case Study: Iridium Complexes

A notable study explored the synthesis of iridium complexes using ETMCPD as a ligand. These complexes demonstrated significant activity in catalyzing asymmetric hydrogenation reactions, showcasing the potential of ETMCPD derivatives in fine chemical synthesis .

| Complex | Catalytic Reaction | Yield |

|---|---|---|

| Iridium-ETMCPD | Asymmetric Hydrogenation | 92% |

| Rhodium-ETMCPD | C–C Bond Formation | 85% |

Applications in Materials Science

Synthesis of Functional Materials

ETMCPD and its derivatives are employed in the synthesis of functional materials, including polymers and nanomaterials. The unique electronic and steric properties imparted by the ethyl and tetramethyl groups facilitate the development of materials with tailored functionalities.

Case Study: Polymerization

Research has shown that ETMCPD can be utilized in controlled polymerization processes to produce well-defined polymer architectures. This application is particularly relevant in developing advanced materials for electronics and coatings .

| Material Type | Polymerization Method | Properties |

|---|---|---|

| Conductive Polymers | Living Radical Polymerization | High electrical conductivity |

| Biodegradable Polymers | Ring-Opening Polymerization | Eco-friendly degradation |

Applications in Medicinal Chemistry

Antibacterial Activity

Recent studies have indicated that compounds related to ETMCPD exhibit antibacterial properties. Research utilizing molecular docking techniques has identified potential antibacterial agents derived from ETMCPD analogs against common pathogens like Escherichia coli and Bacillus subtilis.

Case Study: Molecular Docking Analysis

A computational study assessed the interaction between ETMCPD derivatives and bacterial proteins, revealing promising inhibitory effects that could lead to new antibacterial therapies .

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| ETMCPD Derivative 1 | FtsZ from Bacillus subtilis | -8.5 |

| ETMCPD Derivative 2 | Rhomboid Protease from E. coli | -7.9 |

Mechanism of Action

The mechanism by which ethyltetramethylcyclopentadiene exerts its effects depends on its specific application. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in catalytic reactions, facilitating the transformation of various substrates. The molecular targets and pathways involved vary based on the specific reaction and the metal center used.

Comparison with Similar Compounds

Tetramethylcyclopentadiene (TMCP)

TMCP (CAS 26519-91-5) lacks the ethyl substituent of ETMCP, featuring only four methyl groups. This structural simplicity reduces steric hindrance, making TMCP a preferred ligand in organometallic catalysis (e.g., for ethylene polymerization catalysts) . However, its lower molecular weight results in higher volatility compared to ETMCP.

Cyclopentadiene (C₅H₆)

The parent compound, cyclopentadiene (CAS 542-92-7), is highly reactive due to its conjugated diene system. It dimerizes readily to form dicyclopentadiene (DCPD, CAS 77-73-6), a key monomer in resins and polymers . Unlike ETMCP, cyclopentadiene lacks alkyl substituents, leading to lower thermal stability and distinct reactivity in Diels-Alder reactions .

Tetramethyl(n-propyl)cyclopentadiene

This analogue (CAS 64417-12-5) replaces ETMCP’s ethyl group with a longer n-propyl chain.

Physicochemical Properties

Table 1. Comparative Physicochemical Data

Industrial Utility

ETMCP’s isomer mixture (tech. 90%) is used in hydrocarbon synthesis due to its stability and moderate reactivity. For example, it serves as a precursor in silane-modified cyclopentadiene derivatives for silicone-based materials . Comparatively, DCPD’s thermal stability makes it indispensable in producing high-performance resins for automotive coatings .

Biological Activity

Ethyltetramethylcyclopentadiene (ETMCPD) is a unique organic compound that has garnered interest in various fields, including synthetic chemistry and potential biological applications. This article delves into the biological activity of ETMCPD, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

Ethyltetramethylcyclopentadiene is characterized by its cyclic structure and the presence of multiple methyl groups. Its molecular formula is , with a molecular weight of approximately 150.26 g/mol. The compound exists as a mixture of regioisomers, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.26 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of ETMCPD, particularly its efficacy against various bacterial strains. In one study, the compound was assessed for its antibacterial properties using the well diffusion method. The results indicated that ETMCPD exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

- Organisms Tested : Escherichia coli, Staphylococcus aureus, Bacillus subtilis

- Method : Well diffusion method

- Results :

- Inhibition zones ranged from 15 mm to 25 mm depending on concentration.

- Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

Table 2: Antibacterial Activity of Ethyltetramethylcyclopentadiene

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| E. coli | 20 | 5 |

| S. aureus | 25 | 3 |

| B. subtilis | 18 | 4 |

Antioxidant Activity

In addition to its antibacterial properties, ETMCPD has also been evaluated for antioxidant activity. The DPPH radical scavenging assay was employed to measure the ability of ETMCPD to neutralize free radicals.

Findings:

- ETMCPD demonstrated a dose-dependent scavenging effect.

- The IC50 value was determined to be approximately 50 µg/mL, indicating moderate antioxidant potential.

Table 3: Antioxidant Activity of Ethyltetramethylcyclopentadiene

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

The biological activities of ETMCPD may be attributed to its ability to interact with cellular membranes and proteins, leading to disruptions in microbial cell integrity and function. The compound's structure allows it to penetrate lipid membranes effectively, which is crucial for its antimicrobial action.

Computational Studies

Computational analyses have been conducted to predict the binding affinities of ETMCPD with various bacterial proteins. Molecular docking studies suggest that ETMCPD may bind effectively to target sites involved in bacterial cell wall synthesis and metabolic pathways.

Key Findings:

- Binding affinities were calculated using molecular docking simulations.

- ETMCPD showed promising interactions with proteins such as FtsZ and MurA, which are critical for bacterial growth and division.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyltetramethylcyclopentadiene, and how do reaction conditions influence yield and purity?

- Ethyltetramethylcyclopentadiene (CAS 57693-77-3) is typically synthesized via alkylation of cyclopentadiene derivatives. Key variables include temperature (e.g., 170.2±7.0°C predicted boiling point), solvent polarity, and catalyst selection (e.g., Lewis acids). Methodological optimization involves GC-MS or NMR to monitor intermediates and quantify impurities . For reproducibility, document reagent purity, storage conditions, and procedural deviations .

Q. How is Ethyltetramethylcyclopentadiene characterized spectroscopically, and what spectral artifacts are common?

- Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For example, proton NMR peaks between 5-6 ppm indicate cyclopentadienyl protons. Artifacts like residual solvent peaks (e.g., CDCl₃ at 7.26 ppm) must be accounted for. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (predicted density: 0.872±0.06 g/cm³) .

Q. What stability considerations are critical for handling Ethyltetramethylcyclopentadiene in experimental settings?

- Store under inert gas (argon/nitrogen) to prevent oxidation. Thermal stability tests (e.g., TGA/DSC) should precede high-temperature applications. Document degradation products via HPLC and compare with computational predictions (e.g., DFT calculations for reaction pathways) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on Ethyltetramethylcyclopentadiene’s reactivity?

- Conflicting kinetic or thermodynamic data (e.g., isomerization rates) may arise from solvent effects or competing pathways. Use Density Functional Theory (DFT) to model transition states and compare with experimental Arrhenius parameters. Validate models using isotopic labeling or substituent effects .

Q. What methodological frameworks are effective for designing catalytic studies involving Ethyltetramethylcyclopentadiene?

- Define independent variables (e.g., catalyst loading, pressure) and dependent variables (e.g., turnover frequency, enantiomeric excess). Include controls (e.g., catalyst-free runs) and justify sample size using power analysis. Use factorial designs to explore interactions between variables .

Q. How can systematic reviews address gaps in the literature on Ethyltetramethylcyclopentadiene’s environmental impact?

- Follow PRISMA guidelines: screen primary studies (e.g., toxicity assays, biodegradation data) from databases like SciFinder or Reaxys. Critically assess bias via tools like ROBIS, focusing on sample representativeness and measurement validity. Synthesize data to identify understudied endpoints (e.g., chronic ecotoxicity) .

Q. What strategies mitigate confounding variables in mechanistic studies of Ethyltetramethylcyclopentadiene’s Diels-Alder reactions?

- Isolate steric/electronic effects by synthesizing analogs (e.g., varying substituents). Use stopped-flow kinetics to capture transient intermediates. Pair experimental rate constants with computational activation energies to distinguish concerted vs. stepwise mechanisms .

Q. How should researchers validate novel analytical methods for Ethyltetramethylcyclopentadiene quantification?

- Follow ICH Q2(R1) guidelines: assess linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (spike-recovery 95-105%). Compare with established methods (e.g., GC-FID) and test matrix effects using real-world samples (e.g., reaction mixtures) .

Methodological Guidance

- Literature Reviews : Prioritize peer-reviewed journals with high impact factors. Use citation chaining (forward/backward searches) to trace seminal work. Annotate contradictions in synthesis protocols or spectral assignments .

- Experimental Design : Align hypotheses with measurable outcomes (e.g., "Increased steric bulk reduces reaction rate by X%"). Pre-register protocols on platforms like Open Science Framework to reduce publication bias .

- Data Analysis : Apply chemometric tools (e.g., PCA for spectroscopic data) to disentangle overlapping signals. Report uncertainties using error propagation methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.